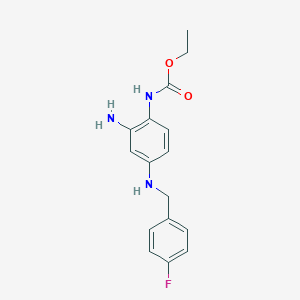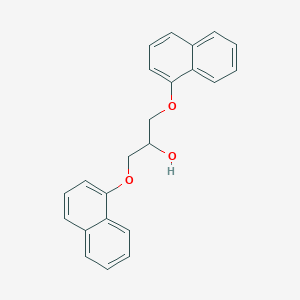
2-Propanol, 1,3-bis(1-naphthalenyloxy)-
説明
"2-Propanol, 1,3-bis(1-naphthalenyloxy)-" is a chemical compound of interest in the field of material science, particularly in the synthesis of polymers and organic compounds.
Synthesis Analysis
The synthesis of compounds related to "2-Propanol, 1,3-bis(1-naphthalenyloxy)-" often involves complex organic reactions. For example, in the synthesis of related polyimides, compounds containing bis(phenoxy) naphthalene segments are prepared through a two-step procedure including ring-opening polyaddition and cyclodehydration reactions (Mirsamiei, 2018).
Molecular Structure Analysis
The molecular structure of related compounds typically features naphthalene units, which are aromatic hydrocarbons, contributing to the stability and properties of the synthesized materials. This structural feature is crucial in determining the physical and chemical properties of the resultant polymers or organic compounds.
Chemical Reactions and Properties
Chemical reactions involving "2-Propanol, 1,3-bis(1-naphthalenyloxy)-" and related compounds can lead to the formation of various products. For instance, the photoexcitation of similar naphthyl compounds can lead to the formation of singlet states and subsequent chemical transformations (Johnston & Scaiano, 1987).
Physical Properties Analysis
Physical properties of materials derived from "2-Propanol, 1,3-bis(1-naphthalenyloxy)-" are influenced by their molecular structure. For example, polyimides synthesized from related compounds exhibit properties like semi-crystallinity, amorphous patterns, and good thermal stability (Chung & Hsiao, 2008).
科学的研究の応用
Synthesis and Chemical Applications
Oxidative Coupling : 1,8-Bis(diphenylmethylium)naphthalenediyl dications, related to 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, are used in oxidative coupling of N,N-dialkylanilines, producing para-coupled bisanilines and benzidines. This process uses a cyclic ether precursor and a silylating reagent in 1,1,1,3,3,3-hexafluoro-2-propanol under anhydrous conditions (Saitoh, Yoshida, & Ichikawa, 2004).
Asymmetric Transfer Hydrogenation : Chiral macrocyclic ONNO-type ligands synthesized from 1,3-bis(2-formylphenoxy)-2-propanol show potential in asymmetric transfer hydrogenation of aromatic ketones, using 2-propanol as a hydrogen source, yielding optically active alcohols (Chen, Xing, Zhang, & Gao, 2007).
Catalytic Activity in Oxidation Processes : New phthalocyanine complexes synthesized from derivatives of 1,3-bis(naphthalen-1-yloxy)propan-2-ol demonstrate catalytic activity in the oxidation of cyclohexene using different oxidants. This showcases its potential in organic synthesis and catalysis (Aktaş, Saka, Bıyıklıoğlu, Acar, & Kantekin, 2013).
Material Science and Polymer Research
Synthesis of Polyimides : Polyimides derived from bis-(Aminophenoxy) containing naphthalene and 4, 4′-carbonyldiphthalic anhydride demonstrate unique properties. These polyimides are valuable in material science for their stability and potential applications in high-performance materials (Mirsamiei, 2018).
Fluorinated Polyimides : Novel fluorinated polyimides synthesized from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene show properties like solubility in organic solvents, low moisture absorption, and low dielectric constants. These are significant for applications in electronics and as advanced materials (Chung & Hsiao, 2008).
Electrochromic Materials : Bis(ethylenedioxythiophene)naphthalene monomers and their polymers exhibit promising electrochromic properties. These materials are useful for electrochromic devices, indicating their importance in the development of smart materials and display technologies (Xu, Zhao, Yu, & Cui, 2013).
Safety And Hazards
特性
IUPAC Name |
1,3-dinaphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXCEVVANTTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345256 | |
| Record name | 2-Propanol, 1,3-bis(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1-naphthalenyloxy)-2-propanol | |
CAS RN |
17216-10-3, 12216-10-3 | |
| Record name | 1,3-Bis(1-naphthalenyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1-naphthalenyloxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propranolol EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9MT748YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



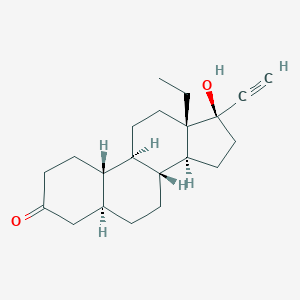
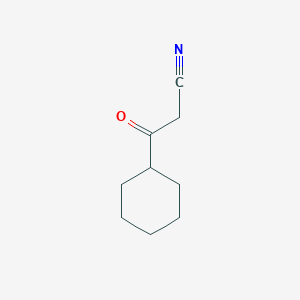
![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
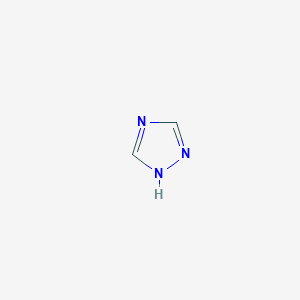

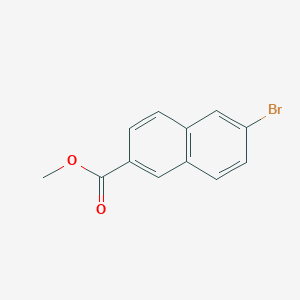
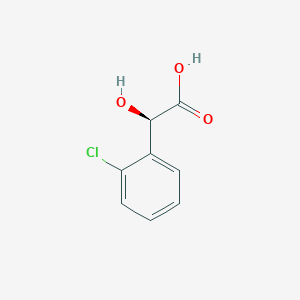

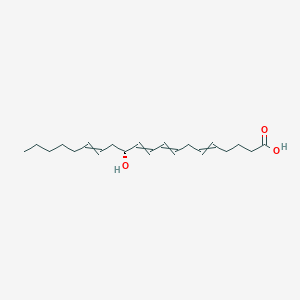
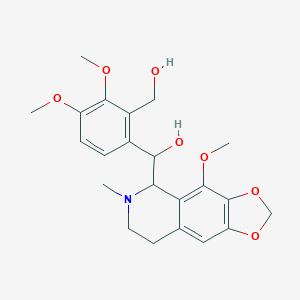
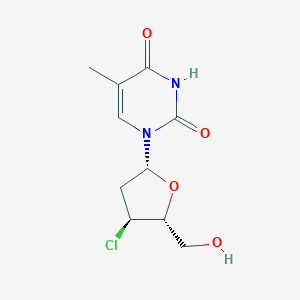
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)
